molecular formula C20H18IN3O2 B15009285 3-Hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide

3-Hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide

Cat. No.: B15009285
M. Wt: 459.3 g/mol
InChI Key: VWRDKOQSOPZDDE-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydroxyl group, an iodophenyl group, and a pyrrole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide typically involves the condensation of 3-hydroxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction. The mixture is refluxed for a specific period, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Potential use as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the iodophenyl group may enhance its binding affinity to certain targets, while the pyrrole ring can facilitate interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is unique due to the presence of the iodophenyl group and the pyrrole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18IN3O2

Molecular Weight

459.3 g/mol

IUPAC Name

3-hydroxy-N-[(E)-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C20H18IN3O2/c1-13-10-16(14(2)24(13)18-8-6-17(21)7-9-18)12-22-23-20(26)15-4-3-5-19(25)11-15/h3-12,25H,1-2H3,(H,23,26)/b22-12+

InChI Key

VWRDKOQSOPZDDE-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=N/NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.